molecular formula C15H22BNO2 B8187691 1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole

1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B8187691
M. Wt: 259.15 g/mol
InChI Key: QDTAWQSYHADTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole is a boronic ester derivative. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a boron atom within a dioxaborolane ring, makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole typically involves the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.

    Introduction of the Boronic Ester Group: The boronic ester group is introduced via a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst. This step often requires a base, such as potassium carbonate, and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole undergoes several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.

    Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

    Oxidizing Agents: Like hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Alcohols or Phenols: From oxidation reactions.

    Substituted Isoindoles: From nucleophilic substitution reactions.

Scientific Research Applications

1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: In the development of boron-containing drugs and probes for biological studies.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
  • 1-Methyl-1H-imidazole-5-boronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole is unique due to its isoindole core, which provides additional stability and reactivity compared to other boronic esters. This makes it particularly useful in complex organic syntheses where stability and reactivity are crucial.

This compound’s versatility and stability make it a valuable tool in both academic research and industrial applications. Its ability to participate in a wide range of chemical reactions highlights its importance in modern chemistry.

Properties

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2/c1-10-13-7-6-12(8-11(13)9-17-10)16-18-14(2,3)15(4,5)19-16/h6-8,10,17H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTAWQSYHADTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(NC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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